Product packaging for Muscarone(Cat. No.:)

Muscarone

Cat. No.: B1207891
M. Wt: 172.24 g/mol
InChI Key: XKOQIVSZENKHPJ-YUMQZZPRSA-N
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Description

Historical Perspectives on Muscarinic Agonists and the Discovery of Muscarone-Related Compounds

The study of muscarinic agonists began with the isolation of muscarine (B1676868), laying the groundwork for the investigation of related compounds like This compound (B76360).

The history of muscarinic substances traces back to 1869 when German chemists Oswald Schmiedeberg and Richard Koppe at the University of Tartu first isolated muscarine from the mushroom Amanita muscaria, commonly known as fly agaric. wikipedia.orgrsc.orgchemeurope.com This marked a pivotal moment, as muscarine became the first parasympathomimetic substance ever studied, demonstrating profound activation of the peripheral parasympathetic nervous system. wikipedia.orgchemeurope.com Its name, "muscarine," is derived from the mushroom itself. wikipedia.org

The complete chemical structure of muscarine was definitively proven in 1957 by Franz Jellinek and his colleagues through X-ray diffraction analysis. wikipedia.org This structural elucidation was crucial, as it set in motion further research into the pharmacology of muscarine and other muscarine-like substances structurally related to acetylcholine (B1216132). wikipedia.org Muscarine functions as a selective agonist of muscarinic acetylcholine receptors, mimicking the action of the natural neurotransmitter acetylcholine. wikipedia.orgchemeurope.comontosight.ai

Over time, pharmacological understanding advanced, leading to the identification of five distinct muscarinic acetylcholine receptor subtypes: M1, M2, M3, M4, and M5. wikipedia.orgnih.govpsu.eduahajournals.orgresearchgate.net These receptors are integral membrane proteins that bind with acetylcholine in the extracellular phase and interact with G proteins intracellularly, initiating various signal transduction systems. nih.govresearchgate.net

This compound is a compound structurally related to muscarine. researchgate.net Studies on the structure and activity of this compound and its stereoisomers were reported as early as 1958. nih.gov this compound, specifically in its iodide form (this compound iodide), has been utilized in pharmacological studies to investigate the effects of muscarinic receptor activation on various physiological systems. ontosight.ai As a muscarinic receptor agonist, it binds to and activates these receptors. ontosight.ai Early research in receptor binding assays, particularly with radioligands, was crucial for screening compounds targeting G protein-coupled receptors (GPCRs), including muscarinic receptors, although these initial assays did not fully establish whether a compound was an agonist or antagonist or its functional activity. psychiatryonline.org The development of more specific tools, including compounds like this compound, contributed to a deeper understanding of muscarinic receptor pharmacology.

Scope and Academic Significance of this compound Research

This compound holds academic significance primarily as a chemical tool in the exploration of muscarinic receptor pharmacology. Its ability to act as a muscarinic receptor agonist makes it valuable for investigating the mechanisms of action of these receptors and their roles in diverse physiological processes. ontosight.aiontosight.ai Research involving this compound contributes to the broader understanding of the cholinergic system, which is vital for numerous central nervous system (CNS) functions, including cognition, motor control, and sensory processing. nih.govresearchgate.netmdpi.com

The study of muscarinic receptors, often facilitated by agonists like this compound, is a fertile ground for drug design and discovery. mdpi.comnih.gov Understanding how this compound interacts with these receptors provides insights into the molecular basis of cholinergic signaling. This knowledge is crucial for developing novel therapeutic agents for various disorders where muscarinic receptor dysfunction is implicated, such as Alzheimer's disease and other neurological conditions. researchgate.netontosight.aimdpi.comnih.govdntb.gov.ua Chemical biology research, including studies on compounds like this compound, aims to observe, quantify, exploit, and reprogram the mechanisms of life at a molecular level, leading to potential advancements in medicine. ox.ac.ukleibniz-fmp.de

Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18NO2+ B1207891 Muscarone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18NO2+

Molecular Weight

172.24 g/mol

IUPAC Name

trimethyl-[[(2S,5S)-5-methyl-4-oxooxolan-2-yl]methyl]azanium

InChI

InChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1/t7-,8-/m0/s1

InChI Key

XKOQIVSZENKHPJ-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1C(=O)C[C@H](O1)C[N+](C)(C)C

Canonical SMILES

CC1C(=O)CC(O1)C[N+](C)(C)C

Synonyms

allomuscarone
muscarone
muscarone, (2R,5S)-isomer
muscarone, (2S,5R)-isomer
muscarone, (2S-cis)-isomer
muscarone, (cis-(+-))-isomer
muscarone, iodide, (+-)-isomer
muscarone, iodide, (2S-cis)-isome

Origin of Product

United States

Molecular Pharmacology of Muscarone and Muscarinic Receptor Agonism

General Principles of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Agonism

Mimicry of Acetylcholine at mAChRs

Muscarone (B76360), like the endogenous ligand acetylcholine, activates mAChRs, initiating a cascade of intracellular events that lead to a physiological response. wikipedia.orgacslab.com The structural similarity between this compound and acetylcholine allows it to bind to and stimulate these receptors. wikipedia.orgacslab.com Muscarinic receptors are so named because they are more sensitive to muscarine (B1676868) (and its analogs like this compound) than to nicotine. wikipedia.orgwikipedia.org The activation of mAChRs by agonists like this compound is responsible for the parasympathomimetic effects observed, such as decreased heart rate, increased glandular secretions, and contraction of smooth muscles. nih.gov

Distinction from Nicotinic Acetylcholine Receptors

The cholinergic system comprises two main types of receptors: muscarinic and nicotinic. libretexts.org While this compound is a potent agonist at mAChRs, it has a comparatively weak effect on nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.gov This selectivity is a key feature of its pharmacological profile. The fundamental difference between these two receptor types lies in their structure and mechanism of action. Muscarinic receptors are G protein-coupled receptors, which means they initiate a signaling cascade inside the cell through the activation of G proteins. wikipedia.org In contrast, nicotinic receptors are ligand-gated ion channels that, upon binding to acetylcholine or nicotine, open to allow the passage of ions across the cell membrane, leading to a rapid depolarization or hyperpolarization of the cell. wikipedia.orglibretexts.orgwikipedia.org

Muscarinic Receptor Subtype (M1-M5) Interactions

There are five distinct subtypes of muscarinic acetylcholine receptors, designated M1 through M5, each with a unique tissue distribution and signaling mechanism. wikipedia.orgnih.gov

Differential Distribution and Expression of Subtypes

The five muscarinic receptor subtypes are distributed throughout the body, and their specific locations dictate their physiological functions. nih.gov

M1 Receptors: Abundantly expressed in the central nervous system, particularly in the neocortex, hippocampus, and striatum, where they are involved in cognitive processes. nih.govresearchgate.net They are also found in autonomic ganglia and some glands. wikipedia.orgen-academic.com

M2 Receptors: Predominantly located in the heart, where they mediate the negative chronotropic and inotropic effects of acetylcholine. nih.gov They are also found in the central nervous system and on presynaptic terminals of both cholinergic and non-cholinergic neurons, where they act as autoreceptors to inhibit neurotransmitter release. researchgate.netfrontiersin.org

M3 Receptors: Widely distributed in smooth muscle, such as in the airways and bladder, and in glandular tissues like salivary and lacrimal glands, where they mediate contraction and secretion, respectively. wikipedia.orgnih.gov They are also present in the central nervous system. nih.gov

M4 Receptors: Primarily found in the central nervous system, with high concentrations in the striatum. wikipedia.orgresearchgate.net Like M2 receptors, they are often located presynaptically and have an inhibitory function. researchgate.netfrontiersin.org

M5 Receptors: The least understood subtype, M5 receptors are expressed at low levels in the central nervous system, including the substantia nigra pars compacta and ventral tegmental area, and have been implicated in dopamine (B1211576) release. wikipedia.orgnih.gov

This compound's Potency and Selectivity Profile Across Subtypes

Research has shown that the enantiomers of this compound exhibit different potencies at muscarinic receptor subtypes. Specifically, the (-)-(2S,5S) enantiomer of this compound has been identified as the more active form (eutomer). Functional assays have demonstrated that the eudismic ratio (the ratio of the potency of the more active enantiomer to the less active one) for this compound is substantial, ranging from 280 to 440 across different functional tests. unimi.it This indicates a high degree of stereoselectivity in the interaction of this compound with muscarinic receptors. While this compound is a potent agonist at mAChRs, detailed quantitative data on its specific binding affinities and functional potencies across all five individual receptor subtypes (M1-M5) is not extensively detailed in the provided search results. However, the significant eudismic ratio highlights the stereospecific nature of its interaction with these receptors. unimi.it

EnantiomerStereochemistryActivityEudismic Ratio (Functional Tests)
(-)-Muscarone(2S,5S)Eutomer (more active)280-440
(+)-Muscarone(2R,5R)Distomer (less active)

G Protein Coupling and Signal Transduction Pathways

The five muscarinic receptor subtypes couple to different families of G proteins, leading to the activation of distinct intracellular signaling pathways. sigmaaldrich.comalbany.edu This differential coupling is a major determinant of the diverse physiological effects mediated by these receptors.

The M1, M3, and M5 receptor subtypes primarily couple to G proteins of the Gq/11 family. sigmaaldrich.comalbany.edunih.gov Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.com IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. sigmaaldrich.com The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation. sigmaaldrich.comwikipedia.org

In contrast, the M2 and M4 receptor subtypes couple to G proteins of the Gi/o family. albany.edunih.gov Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). sigmaaldrich.comfrontiersin.org This decrease in cAMP levels can lead to various effects, such as the opening of potassium channels in the heart, which causes hyperpolarization and a slowing of the heart rate. sigmaaldrich.com Presynaptically, the activation of M2 and M4 receptors can inhibit the release of neurotransmitters. researchgate.net

Receptor SubtypeG Protein FamilyPrimary Signaling PathwayKey Second MessengersGeneral Effect
M1Gq/11Phospholipase C ActivationIP3, DAG, Ca2+Excitatory
M2Gi/oAdenylyl Cyclase Inhibition↓ cAMPInhibitory
M3Gq/11Phospholipase C ActivationIP3, DAG, Ca2+Excitatory
M4Gi/oAdenylyl Cyclase Inhibition↓ cAMPInhibitory
M5Gq/11Phospholipase C ActivationIP3, DAG, Ca2+Excitatory

Gq/11-Coupled Pathways: Phospholipase C, IP3, DAG, Intracellular Calcium Mobilization

Activation of M1, M3, and M5 muscarinic receptors by this compound initiates the Gq/11 signaling cascade. wikipedia.org Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of the associated heterotrimeric Gq/11 protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq subunit, causing it to dissociate from the Gβγ dimer.

The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC). nih.govyoutube.com PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.commdpi.comyoutube.com

IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum. youtube.com These receptors are ligand-gated calcium channels, and their activation by IP3 results in the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. nih.govyoutube.com This mobilization of intracellular calcium is a critical signaling event that mediates numerous cellular responses. nih.gov

Simultaneously, DAG remains in the plasma membrane where it, along with the elevated intracellular Ca2+, activates members of the protein kinase C (PKC) family. youtube.com Activated PKC then phosphorylates a variety of intracellular proteins and enzymes on serine and threonine residues, propagating the signal downstream to elicit specific physiological effects. researchgate.net

ComponentFunctionKey Outcome
This compound (Agonist)Binds to and activates M1, M3, or M5 receptors.Initiation of the signaling cascade.
Gq/11 ProteinActivated by the receptor; Gαq subunit dissociates.Activation of Phospholipase C.
Phospholipase C (PLC)Enzyme that hydrolyzes PIP2.Generation of IP3 and DAG. nih.gov
Inositol 1,4,5-trisphosphate (IP3)Binds to receptors on the endoplasmic reticulum.Release of stored Ca2+ into the cytoplasm. nih.gov
Diacylglycerol (DAG)Remains in the plasma membrane to activate PKC.Activation of Protein Kinase C.
Intracellular Calcium (Ca2+)Acts as a ubiquitous second messenger.Modulation of various enzymes and cellular processes.

Gi/o-Coupled Pathways: Adenylate Cyclase Inhibition, cAMP Reduction

This compound binding to M2 and M4 receptors triggers signaling through the Gi/o pathway. wikipedia.orgresearchgate.net Similar to the Gq/11 pathway, agonist binding induces a conformational change in the receptor, leading to the activation of the associated Gi protein. The activated Gαi subunit dissociates from the Gβγ complex.

The primary effector for the Gαi subunit is adenylate cyclase (AC), a membrane-bound enzyme responsible for the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). merckmillipore.com The Gαi subunit directly inhibits the activity of adenylate cyclase, leading to a decrease in the intracellular concentration of cAMP. wikipedia.orgnih.govscbt.com

Cyclic AMP is a crucial second messenger that activates protein kinase A (PKA). nih.gov By reducing cAMP levels, muscarinic activation of the Gi/o pathway effectively decreases PKA activity. This reduction in PKA-mediated phosphorylation alters the function of numerous target proteins, including enzymes, ion channels, and transcription factors, thereby mediating the physiological effects associated with M2 and M4 receptor stimulation. nih.gov Studies with various muscarinic agonists have demonstrated this inhibitory effect on cAMP accumulation. researchgate.netresearchgate.net

FeatureGq/11-Coupled Pathway (M1, M3, M5)Gi/o-Coupled Pathway (M2, M4)
Primary G Protein GαqGαi
Primary Effector Phospholipase C (PLC)Adenylate Cyclase (AC)
Effector Action ActivationInhibition merckmillipore.com
Key Second Messengers IP3, DAG, Ca2+cAMP (reduced levels)
Primary Downstream Kinase Protein Kinase C (PKC)Protein Kinase A (PKA) (activity reduced)

Non-Canonical Signaling Pathways: PI3K/Akt/mTORC1 and MAPK Phosphorylation

Beyond the canonical Gq/11 and Gi/o pathways, muscarinic receptors can signal through alternative, or non-canonical, pathways. sinobiological.complos.org These pathways are often initiated by the Gβγ subunits released from activated G proteins or through receptor transactivation of other cell surface receptors. Muscarinic agonists can activate the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.gov The MAPK family includes extracellular signal-regulated kinases (ERKs), which are involved in regulating cellular processes like proliferation, differentiation, and survival. wikipedia.org

One mechanism for MAPK activation involves the Gβγ subunits, which can stimulate phosphatidylinositol-3-kinase (PI3K). researchgate.netnih.gov PI3K activation leads to the downstream activation of Akt (also known as protein kinase B) and subsequently the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). This PI3K/Akt/mTORC1 pathway is a central regulator of cell growth and proliferation. nih.gov

Muscarinic receptor activation can also lead to the phosphorylation and activation of MAPK (specifically ERK1/2) through PKC-dependent mechanisms or via transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). researchgate.netnih.gov This complex signaling network allows muscarinic agonists to influence a wide array of cellular functions that are distinct from the classical second messenger systems. oup.comnih.govyoutube.com

KinaseFull NameRole in Muscarinic Signaling
PI3K Phosphatidylinositol-3-KinaseActivated by Gβγ subunits; initiates the Akt/mTORC1 pathway. researchgate.net
Akt Protein Kinase BActivated downstream of PI3K; promotes cell survival and growth.
mTORC1 Mechanistic Target of Rapamycin Complex 1Regulates protein synthesis and cell proliferation. nih.gov
MAPK Mitogen-Activated Protein Kinase (e.g., ERK1/2)Activated by various upstream signals; regulates gene expression, mitosis, and apoptosis. wikipedia.org

Modulation of Ion Channels and Membrane Potentials

Muscarinic receptor activation profoundly modulates the activity of various ion channels, thereby altering neuronal excitability and cellular membrane potentials. ucl.ac.uk These effects can be mediated by direct interaction with G protein subunits or through second messenger-dependent phosphorylation events.

A well-established effect of M2 and M4 receptor activation is the modulation of potassium (K+) channels. nih.gov The Gβγ subunits released from activated Gi/o proteins can directly bind to and activate G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov This activation increases K+ efflux, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability. nih.govresearchgate.net Conversely, muscarinic agonists can inhibit the M-current, a low-threshold, non-inactivating potassium current, by causing the closure of M-type K+ channels. nih.gov This inhibition reduces K+ efflux, leading to membrane depolarization and increased neuronal firing. nih.gov

Muscarinic agonists also modulate calcium (Ca2+) channels, primarily through Gβγ subunits, which can inhibit N-type and P/Q-type voltage-gated calcium channels. nih.gov This inhibition reduces calcium influx at presynaptic terminals, leading to decreased neurotransmitter release. Furthermore, M1 receptor activation has been shown to inhibit acid-sensing ion channels (ASICs), which are ligand-gated cation channels. nih.gov The sum of these varied effects on ion channels allows for fine-tuned control over cellular membrane potential and function. plos.org

Ion Channel TypeMuscarinic Receptor Subtype(s)Effect of AgonismFunctional Outcome
GIRK Channel (K+)M2, M4Activation (via Gβγ)Membrane hyperpolarization, decreased excitability. nih.gov
M-type Channel (K+)M1, M3InhibitionMembrane depolarization, increased excitability. nih.gov
N-type & P/Q-type (Ca2+)M2, M4Inhibition (via Gβγ)Reduced Ca2+ influx, decreased neurotransmitter release. nih.gov
Acid-Sensing Ion Channel (ASIC) M1InhibitionModulation of cation influx. nih.gov

Receptor Conformation and Ligand-Induced Changes

The binding of an agonist like this compound to a muscarinic receptor is not a simple lock-and-key interaction but a dynamic process that involves selective recognition of a specific ligand conformation and induces significant structural changes within the receptor itself. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy studies on the closely related compound, (2S,4R,5S)-muscarine, bound to the M2 receptor revealed that the receptor selectively recognizes a specific conformer of the ligand. semanticscholar.orgnih.gov This bound conformation is distinct from the predominant conformation of the ligand in solution, indicating that the receptor's binding pocket actively selects for and stabilizes a particular three-dimensional shape of the agonist. nih.gov

Upon agonist binding, the receptor transitions from an inactive to an active state. This activation involves conformational changes throughout the receptor protein, including movements of the transmembrane helices, which create a binding site on the intracellular surface for the G protein. nih.gov Studies have shown that membrane voltage can also induce conformational changes in the M2 receptor, altering the agonist-receptor interaction in a ligand-dependent manner. nih.gov For example, membrane depolarization was found to decrease the potency of acetylcholine but increase the potency of another agonist, pilocarpine. nih.gov These findings highlight that the interaction between this compound and its receptor is a complex, allosteric process influenced by both the ligand's structure and the receptor's microenvironment.

Receptor Binding Kinetics and Affinity Studies of Muscarone

Methodologies for Characterizing Muscarone-Receptor Binding

Various methodologies have been employed to characterize the binding of ligands, including muscarinic agonists like This compound (B76360), to muscarinic receptors. These techniques provide insights into the quantitative aspects of the binding process.

Radioligand Binding Assays: Saturation and Competition Studies (Kd, Bmax, Ki Determination)

Radioligand binding assays are a fundamental technique for studying receptor-ligand interactions, allowing for the determination of key binding parameters such as dissociation constant (Kd), maximum number of binding sites (Bmax), and inhibition constant (Ki) springernature.comresearchgate.net. In these assays, a radiolabeled ligand with high affinity for the receptor is used to quantify binding sites. Saturation studies involve varying the concentration of the radioligand to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor. Competition studies, on the other hand, involve using a fixed concentration of the radioligand and varying concentrations of an unlabeled compound (like this compound) to determine its affinity (Ki) for the receptor by observing its ability to compete with the radioligand for binding sites researchgate.netnih.gov. This method is widely used to define the selectivity and affinity of chemical agents at different muscarinic receptor subtypes researchgate.net.

Early Assays: Centrifugal and Dialysis Techniques for this compound Binding

Historically, early studies on receptor binding utilized techniques such as centrifugal and dialysis methods. While less common in modern high-throughput screening compared to radioligand binding assays, these methods were foundational in the initial characterization of receptor-ligand interactions. Centrifugal techniques involve separating bound ligand from free ligand by spinning down receptor-bound complexes, while dialysis techniques utilize a semipermeable membrane to separate bound ligand from free ligand based on size or concentration gradients. Although specific details on the application of these early methods directly to this compound binding were not prominently found in the search results, these techniques were part of the landscape of early receptor binding studies nih.govnih.gov.

Advanced Techniques: Fluorescence Anisotropy for Binding Kinetics

Fluorescence anisotropy (also known as fluorescence polarization) is an advanced fluorescence-based technique that allows for the real-time monitoring of ligand binding kinetics researchgate.netnih.govwikipedia.org. This method is based on the principle that the rotational mobility of a fluorescently labeled molecule changes upon binding to a larger molecule like a receptor wikipedia.org. By measuring the changes in the polarization of emitted light, researchers can determine binding constants and the kinetics of association and dissociation wikipedia.org. This technique has been used to characterize ligand binding to GPCRs, including muscarinic acetylcholine (B1216132) receptors, and can provide valuable kinetic data that complements equilibrium binding studies researchgate.netnih.gov. Studies have shown good agreement between fluorescent ligand affinities determined by fluorescence anisotropy and those obtained from radioligand competition binding experiments researchgate.netnih.gov.

Orthosteric and Allosteric Binding Site Interactions

Muscarinic acetylcholine receptors possess both orthosteric and allosteric binding sites mdpi.comunimib.it. The orthosteric site is the primary binding site for the endogenous neurotransmitter acetylcholine and is highly conserved across the five muscarinic receptor subtypes (M1-M5) unimib.itguidetopharmacology.org. This high conservation makes it challenging to develop subtype-selective ligands that bind solely to the orthosteric site unimib.itguidetopharmacology.orgfrontiersin.org.

Allosteric sites, in contrast, are distinct from the orthosteric site and are typically located in extracellular domains or transmembrane regions mdpi.comunimib.itnih.gov. Ligands binding to an allosteric site, known as allosteric modulators, can influence the binding affinity and/or efficacy of orthosteric ligands without directly competing for the same binding site mdpi.comfrontiersin.orgnih.gov. This allosteric modulation can be positive (increasing orthosteric ligand binding or efficacy) or negative (decreasing orthosteric ligand binding or efficacy) mdpi.comnih.gov. The binding of an allosteric ligand can induce conformational changes in the receptor that affect the orthosteric site mdpi.comnih.gov. While the search results discuss orthosteric and allosteric binding in the context of muscarinic receptors generally and mention some known allosteric modulators like gallamine (B1195388) and alcuronium, specific details regarding this compound's interaction with these distinct binding sites (whether it binds orthosterically, allosterically, or potentially in a bitopic manner spanning both) were not explicitly found. Some compounds are known to exhibit bitopic binding, interacting with both the orthosteric and an extended binding site researchgate.net.

Comparative Binding Affinities of this compound and Other Muscarinic Agonists

Comparing the binding affinity of this compound to that of other muscarinic agonists provides context for its potency and selectivity. Common muscarinic agonists include acetylcholine, muscarine (B1676868), oxotremorine (B1194727), and carbachol (B1668302) wikipedia.orgresearchgate.netjneurosci.org. These agonists vary in their affinity for the different muscarinic receptor subtypes (M1-M5).

Radioligand binding studies are frequently used to compare the affinities of various ligands by determining their Ki values in competition assays against a radiolabeled ligand that binds to the muscarinic receptor researchgate.netjneurosci.org. For instance, a study using [³H]acetylcholine binding sites in rat cerebral cortex reported Ki values for several muscarinic agonists jneurosci.org. While this compound was not listed in this specific table, the Ki values for other agonists provide a basis for comparison once this compound's Ki values are determined through similar experimental setups.

Here is a table showing comparative Ki values for some muscarinic agonists from a study using [³H]acetylcholine binding sites in rat cerebral cortex jneurosci.org:

Muscarinic AgonistKi (nM) ± SEHill Coefficient (nH) ± SE
Oxotremorine17.5 ± 3.11.12 ± 0.08
Acetylcholine25.7 ± 2.80.91 ± 0.06
Arecoline140.2 ± 20.20.93 ± 0.03
Methacholine154.9 ± 6.40.86 ± 0.12
Carbachol172.2 ± 17.80.98 ± 0.11
Muscarine360.9 ± 145.70.83 ± 0.12
Pilocarpine397.2 ± 14.20.80 ± 0.05
Bethanechol (B1168659)1309 ± 4190.73 ± 0.09

Data derived from competition experiments against [³H]acetylcholine binding sites in rat cerebral cortex. jneurosci.org

This table illustrates the range of affinities among different muscarinic agonists. Oxotremorine and acetylcholine showed the highest affinity in this particular study, while bethanechol had the lowest jneurosci.org. To understand this compound's place among these compounds, experimental data specifically determining its Ki at relevant muscarinic receptor subtypes would be required. The affinity of a ligand can vary depending on the specific receptor subtype and the tissue or cell line used in the assay nih.govnih.gov.

Structure Activity Relationships Sar and Analogs of Muscarone

Key Structural Determinants for Muscarinic Agonist Activity

Muscarinic agonists, including muscarone (B76360) and muscarine (B1676868), mimic the action of the endogenous neurotransmitter acetylcholine (B1216132) by binding to and activating muscarinic receptors. jove.comwikipedia.org While acetylcholine has a flexible structure, muscarine possesses a less flexible structure due to its five-membered ring system. wikipedia.org The core structural features essential for muscarinic agonist activity generally include a positively charged quaternary ammonium (B1175870) group and an oxygen atom (or other heteroatom) positioned at a specific distance (approximately 4.4 Å) from the quaternary nitrogen. mdpi.com

Design and Synthesis of this compound Analogs for Receptor Selectivity

The design and synthesis of this compound analogs are driven by the goal of achieving selectivity for specific muscarinic receptor subtypes (M1-M5). mdpi.com The high conservation of the acetylcholine binding site across the muscarinic receptor subtypes makes achieving true subtype selectivity challenging. mdpi.comnih.gov However, variations in the receptor protein sequence, even slight ones, can lead to differences in binding site shape and, consequently, affect ligand affinities. mdpi.com

Analogs of this compound can be synthesized with modifications to the oxolanone ring or the quaternary ammonium group. These modifications aim to exploit subtle differences in the binding pockets of the different receptor subtypes. Strategies include altering the stereochemistry of the ring, introducing different substituents, or modifying the linker between the ring and the quaternary nitrogen. nih.gov For instance, studies on analogs of other muscarinic agents like oxotremorine (B1194727) have shown that stereochemistry significantly impacts potency and selectivity. nih.gov While this compound itself is not explicitly mentioned in the search results regarding analog synthesis for selectivity, the principles applied to other muscarinic ligands, such as modifying the core structure and substituents to target specific subtypes, are relevant to the potential design of this compound analogs. nih.govebi.ac.ukuni-regensburg.deresearchgate.net The development of selective agonists and antagonists for different muscarinic subtypes is an active area of research. mdpi.com

Impact of Structural Modifications on Binding Affinity and Functional Potency

Structural modifications to the this compound scaffold can significantly impact its binding affinity to muscarinic receptors and its functional potency (efficacy). Changes in the size, shape, charge distribution, and hydrogen bonding capabilities of the molecule due to structural alterations influence how well the analog fits into the receptor binding site and how effectively it can induce a conformational change leading to receptor activation.

While specific data for this compound analogs is not provided, the general concept is that even minor changes can alter the interaction with the receptor binding site, which is highly conserved but exhibits subtle differences between subtypes. mdpi.comnih.gov

Derivatization Strategies for Research Probes

This compound or its analogs can be chemically derivatized to create research probes. These probes are valuable tools for studying muscarinic receptor distribution, density, and function in biological systems. Derivatization typically involves attaching a detectable label, such as a fluorescent tag or a radioactive isotope, to the this compound scaffold while retaining its ability to bind to the receptor.

Common derivatization strategies involve modifying functional groups on the molecule, such as hydroxyl groups or amine groups, to attach the desired label. thermofisher.com For instance, carboxylic acids can be coupled to amines using various reagents in organic solvents. thermofisher.com While this compound itself is a ketone and a quaternary ammonium salt, potential sites for derivatization on this compound analogs could include hydroxyl groups (if present), or modifications to the ring structure or the group attached to the quaternary nitrogen to introduce a handle for labeling. Radioactive ligands, such as those labeled with tritium (B154650) ([³H]), are commonly used in radioligand binding assays to measure receptor affinity and density. nih.gov Fluorescent probes can be used in techniques like fluorescence anisotropy or BRET to study ligand binding in real-time. researchgate.net The choice of derivatization strategy depends on the specific functional groups available on the analog and the type of research application.

Analytical Methodologies for Muscarone Detection and Quantification

Extraction and Sample Preparation Techniques for Biological Matrices

The analysis of Muscarone (B76360) in biological matrices such as urine, plasma, and whole blood necessitates effective extraction and sample preparation techniques to isolate the analyte from interfering endogenous compounds and concentrate it for detection. Several approaches have been explored for the extraction of analytes from biological matrices, with the primary goals being the isolation of analytes, dissolution in a suitable solvent, and pre-concentration to levels amenable for detection slideshare.net.

Common extraction methods applicable to bioanalysis include liquid-liquid extraction (LLE), solid phase extraction (SPE), protein precipitation (PPT), supported liquid extraction (SLE), solid phase microextraction (SPME), and matrix solid phase dispersion (MSPD) slideshare.netgcms.cz. For this compound analysis in human biological fluids, protein precipitation has been utilized as a sample preparation method researchgate.net. In one study, muscarine (B1676868) (a related compound often analyzed alongside this compound) was determined using 100 μL of biological fluids with precipitation for sample preparation researchgate.net. Another method for analyzing muscarine, muscimol, and ibotenic acid in urine involved precipitation using acetonitrile (B52724) researchgate.net.

Dispersive micro solid phase extraction (DMSPE) has also been investigated for the rapid determination of this compound residue in human urine. This method employed a weak cation exchange sorbent material (COOH) for the extraction. researchgate.net. The optimization of parameters such as sample pH, amount of sorbent, adsorption time, and the type and volume of desorption solvent were carefully investigated to enhance extraction efficiency researchgate.net.

Solid phase extraction (SPE) using HLB 3cc 60mg columns has been used for the qualitative analysis of various fungal toxins, including muscarine, in blood and urine samples. The purification involved water and aqueous methanol (B129727) solution, followed by extraction with acetonitrile researchgate.net. Hydrophilic interaction liquid chromatography-high resolution MS/MS (HILIC-HRMS/MS) for the qualitative analysis of muscarine and other compounds in human urine also involved sample preparation by hydrophilic-phase liquid-liquid extraction using dichloromethane (B109758) and subsequent solid-phase extraction and precipitation researchgate.net.

Chromatographic and Spectrometric Approaches

Chromatographic and spectrometric techniques are essential for separating this compound from matrix components and providing sensitive and selective detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), including High-Resolution Mass Spectrometry (HRMS)

LC-MS/MS and LC-HRMS/MS are powerful tools for the analysis of this compound in biological matrices, offering high sensitivity and selectivity. A validated liquid chromatography with high-resolution mass spectrometry detection (Orbitrap technology) method has been developed for the determination of muscarine concentrations in human urine, plasma, and whole blood samples researchgate.net. This method utilized an Accucore Phenyl-X analytical column with electrospray ionization in positive ion mode researchgate.net. Quantification was performed in parallel reaction monitoring (PRM) mode, using D9-muscarine as an internal standard researchgate.net. LC-HRMS has also been applied for the identification of compounds in biological samples ufrj.br.

LC-MS/MS methods have been developed for the simultaneous detection of multiple mushroom toxins, including muscarine, in various biological liquid samples such as serum, urine, and simulated gastric fluid mdpi.com. These methods often employ reversed-phase columns and gradient elution with mobile phases containing modifiers like ammonium (B1175870) fluoride (B91410) mdpi.com. High-resolution mass spectrometry (HRMS) is particularly useful for the identification of novel compounds and for targeted/untargeted analysis nih.gov. LC-HRMS based on data-independent acquisition has been used for the simultaneous determination of mycotoxins nih.gov.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS can be used for the analysis of volatile or semi-volatile compounds. While LC-MS based methods appear more prevalent for this compound in biological matrices based on the search results, GC-MS analysis of mushroom extracts has been performed nih.gov. Predicted GC-MS spectra for Muscarine (both non-derivatized and derivatized) are available in databases hmdb.cahmdb.ca. A GC-MS spectral database for forensic drug standards includes (+)-Muscarine (tosylate) caymanchem.com. It is worth noting that GC/MS analysis of polar compounds like this compound may require derivatization to increase volatility.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

HPLC coupled with UV or fluorescence detection is a widely used technique in analytical chemistry. Fluorescence detection offers high sensitivity and selectivity, particularly for compounds that fluoresce or can be derivatized to become fluorescent labmanager.comchromatographyonline.com. It is often used when the analyte has little or no UV absorbance or in complex matrices labmanager.com. While general applications of HPLC with fluorescence detection in biological matrices for trace analysis are documented thermofisher.comnih.gov, specific validated methods focusing solely on this compound detection in biological matrices using HPLC-UV/Fluorescence were not prominently found in the search results. The presence of a ketone group in this compound suggests potential for UV detection, but its native fluorescence is not explicitly mentioned in the provided context.

Method Validation Parameters: Linearity, Limits of Quantification, Precision, Accuracy, Recoveries

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and consistent data chromatographyonline.comresearchgate.net. Key parameters evaluated during validation include linearity, limits of detection (LOD), limits of quantification (LOQ), precision, accuracy, and recoveries chromatographyonline.comresearchgate.netresearchgate.netajpaonline.comuoa.gr.

For this compound analysis using UHPLC-HRMS, good linearity (r > 0.999) has been reported over a range of 0.4-40 μg/L in human urine researchgate.net. The LOD and LOQ values were determined to be 0.1 μg/L and 0.4 μg/L, respectively researchgate.net. Extraction recoveries of this compound from urine samples spiked at different concentrations (0.4, 0.8, 4, and 40 μg/L) ranged from 74.4% to 91.5% researchgate.net. Intra- and inter-day precisions varied from 2.1% to 8.2% and 1.7% to 7.3%, respectively, while accuracy ranged from -2.1% to -6.9% researchgate.net.

In a validated LC-HRMS method for muscarine (analyzed alongside other toxins) in human urine, plasma, and whole blood, the method was successfully validated over concentration ranges of 0.1-100 μg/L for plasma and whole blood and 1-100 μg/L for urine researchgate.net. Acceptable precision and accuracy (<13.5%) were achieved, including at the lower limit of quantification researchgate.net. For the simultaneous detection of multiple mushroom toxins, including muscarine, in biological liquid samples using LC-MS/MS, good linearities (R² > 0.994) were obtained over a range of 0.05-200 µg/L mdpi.com. The method limits of quantification were 0.15-2.0 µg/L for the biological liquid samples, and mean recoveries ranged from 73.0% to 110.3% with relative standard deviations not exceeding 19.4% mdpi.com.

Method validation involves demonstrating that the performance characteristics meet the requirements for the intended application, ensuring reliability during normal use chromatographyonline.com. Accuracy can be determined by analyzing samples spiked with known amounts of the analyte, and results are often reported as percent recovery chromatographyonline.comajpaonline.com. Precision assesses the variability of the method under normal laboratory conditions researchgate.net.

Here is a summary of validation parameters reported for this compound (or related compounds analyzed alongside this compound) in biological matrices:

ParameterMatrixMethodRange (µg/L)Linearity (r or R²)LOD (µg/L)LOQ (µg/L)Recovery (%)Precision (Intra-day RSD%)Precision (Inter-day RSD%)Accuracy (%)Citation
This compoundHuman UrineUHPLC-HRMS0.4-40> 0.9990.10.474.4-91.52.1-8.21.7-7.3-2.1 to -6.9 researchgate.net
Muscarine (and others)Urine, Plasma, Whole BloodLC-HRMS0.1-100 (Plasma, Whole Blood), 1-100 (Urine)Not specifiedNot specifiedIncluded in validation rangeNot specified< 13.5< 13.5< 13.5 researchgate.net
Muscarine (and others)Serum, Urine, Simulated Gastric FluidLC-MS/MS0.05-200> 0.994Not specified0.15-2.073.0-110.3Not exceeding 19.4Not exceeding 19.4Not specified mdpi.com

Cellular and Subcellular Investigations of Muscarone Effects in Vitro and Ex Vivo Models

Modulation of Neuronal Excitability and Synaptic Transmission

Muscarone (B76360), as a muscarinic agonist, influences neuronal excitability and synaptic transmission by interacting with muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov These receptors are widely distributed in the central and peripheral nervous systems and play a significant role in modulating neuronal activity and neurotransmitter release. nih.govmdpi.com

Induction of Plateau Potentials and Spiking in Pyramidal Cells

Studies in rat prefrontal cortex brain slices have shown that muscarine (B1676868), a related muscarinic agonist often used to study mAChR activation, can reliably induce long-lasting depolarizing plateau potentials and spiking in layer 2/3 pyramidal cells following brief depolarizing current injections. biorxiv.orgbiorxiv.orgplos.orgresearchgate.netnih.gov This effect is concentration-dependent, with increasing concentrations of muscarine (e.g., 1, 3, and 10 µM) leading to more pronounced plateau potentials and spiking. biorxiv.orgresearchgate.net Plateau potentials are periods of sustained depolarization that can outlast the initial stimulus and are thought to be important for processes like working memory and executive functions. biorxiv.orgbiorxiv.org The induction of these potentials by muscarinic agonists highlights a mechanism by which cholinergic signaling can profoundly alter the input-output function of cortical neurons. plos.orgresearchgate.net

Data on Muscarine-Induced Plateau Potentials in Pyramidal Cells:

Muscarine Concentration (µM)Effect on Plateau Potential DurationEffect on Spiking
1Induces long-lasting depolarizationInduces spiking
3Increases duration and spikingIncreased spiking
10Further increases duration and spikingFurther increased spiking

Note: Data is based on observed effects in rat prefrontal cortex layer 2/3 pyramidal cells using muscarine as a representative muscarinic agonist. biorxiv.orgresearchgate.net

Regulation of Calcium Channel Currents and K+ Channels

Muscarinic receptor activation, including by agonists like this compound, can significantly impact ion channel function, particularly calcium and potassium channels. Activation of M1 mAChRs has been shown to inhibit M-type potassium currents (IK(M)) and N-type calcium currents (ICa) in mammalian sympathetic ganglia. nih.gov This inhibition of ICa by M1 mAChRs is primarily mediated by Gq proteins. nih.gov M2 and M4 mAChRs, which are coupled to Gi/Go proteins, are known to activate inward rectifier potassium channels (Kir3 or GIRK channels), leading to postsynaptic inhibitory hyperpolarization, and inhibit CaV2 family calcium currents, which can result in a depression of transmitter release. ucl.ac.uk

In rat intracardiac neurons, muscarinic agonists like muscarine have been shown to reversibly depress peak calcium channel currents. physiology.org This attenuation of calcium channel currents is mediated by the M4 muscarinic receptor subtype and is coupled to a pertussis toxin-sensitive G-protein. physiology.org This modulation affects multiple types of high-voltage-activated calcium channels in these neurons. physiology.org

Muscarine can also indirectly modulate synaptic transmission by affecting ion channels. In the CA3 area of the hippocampus, muscarine reduces presynaptic calcium entry at associational-commissural synapses, suggesting a G-protein-mediated calcium channel inhibition similar to that observed in the CA1 region. jneurosci.orgjneurosci.org Furthermore, muscarine can excite inhibitory neurons, leading to GABA release and indirect inhibition of mossy fiber synapses via presynaptic GABAB receptors. jneurosci.orgjneurosci.org

Effects on Cell Proliferation, Differentiation, and Migration

Cholinergic signaling, mediated by muscarinic receptors, has been implicated in modulating cell proliferation, differentiation, and migration in various cell types, including those in the nervous system. nih.gov

Studies in Neural Precursor Cells and Schwann Cells

Previous studies have demonstrated that the proliferation and differentiation of neuronal precursor cells can be modulated by mAChR signaling. nih.gov In the context of glial cells, particularly Schwann cells (SCs), muscarinic receptors play a role in their development and plasticity. researchgate.netnih.gov Both rat and human SCs express muscarinic receptors that respond to acetylcholine stimuli. researchgate.net

Research has indicated that activation of the M2 muscarinic acetylcholine receptor subtype can inhibit SC proliferation and migration while favoring SC differentiation. researchgate.netresearchgate.netuniroma1.itscite.ai This effect is suggested to involve the negative modulation of the PI3K/AKT/mTORC1 pathway. researchgate.netuniroma1.it Activation of M2 receptors has been shown to promote a pro-myelinating phenotype and upregulate the expression of myelin proteins like MBP and P0 in rat and human SCs. researchgate.net

Conversely, muscarine treatment, which activates all muscarinic receptors, has been observed to significantly trigger cell migration in Schwann cells compared to untreated cells. researchgate.netuniroma1.it This suggests that while M2 receptor activation may inhibit migration, other muscarinic subtypes (potentially M1 and M3) may promote it. researchgate.netuniroma1.it Studies using antagonists have supported the involvement of M1 and M3 subtypes in promoting SC migration. uniroma1.it

Schwann cell precursors (SCPs), which are intermediate differentiation stages in Schwann cell development, also exhibit specific behaviors related to proliferation and migration. frontiersin.orgnih.govconicet.gov.ar While the direct effects of this compound specifically on neural precursor cells have been noted as being modulated by mAChR signaling, detailed studies focusing solely on this compound's effects on neural precursor cell proliferation and differentiation were not prominently found in the search results. However, the broader context of muscarinic receptor activation influencing these processes in neural precursor cells and Schwann cells provides a framework for understanding potential this compound effects. nih.govresearchgate.netnih.gov

Data on Muscarinic Modulation of Schwann Cell Behavior:

Muscarinic Receptor Subtype ActivatedEffect on ProliferationEffect on MigrationEffect on Differentiation
M2 (selective agonist)InhibitionInhibitionPromotion (pro-myelinating phenotype) researchgate.netresearchgate.netuniroma1.it
All subtypes (Muscarine)Not explicitly detailed in provided resultsPromotionNot explicitly detailed in provided results

Note: Data is based on studies using muscarinic agonists, including muscarine and selective M2 agonists, in Schwann cells. researchgate.netresearchgate.netuniroma1.it

Subcellular Target Engagement Studies

Investigating the subcellular targets of this compound involves understanding where muscarinic receptors are localized within cells and how their activation influences intracellular signaling pathways. Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation, can modulate various downstream effectors, including ion channels and enzymes like adenylyl cyclase and phospholipase C. ucl.ac.ukpnas.org

Studies on the subcellular distribution of muscarinic receptors have shown that their localization can vary depending on the neuron type and its environment. researchgate.net For instance, the M2 receptor has a subcellular distribution consistent with roles as a presynaptic auto- and hetero-receptor, as well as a postsynaptic receptor in different brain regions. researchgate.netnih.gov This differential localization allows for precise modulation of neuronal function at various subcellular compartments. researchgate.net

Muscarinic receptor activation can also engage with intracellular signaling molecules like Src family kinases (SFKs), which are non-receptor tyrosine kinases enriched at synaptic sites. frontiersin.org Muscarine, as a muscarinic agonist, has been shown to potentiate NMDA-evoked currents in hippocampal neurons through a mechanism that involves tyrosine kinases. frontiersin.org This suggests that this compound, by activating muscarinic receptors, could influence synaptic function by modulating SFK activity and downstream targets like glutamate (B1630785) receptors. frontiersin.org

Furthermore, muscarinic pathways can interact with other signaling systems, such as neurotrophic pathways, at subcellular levels. mdpi.com At the neuromuscular junction, muscarinic receptors (M1 and M2) are present and can regulate acetylcholine release by influencing the phosphorylation of synaptic targets involved in vesicle docking and fusion. mdpi.com This highlights the complex subcellular interplay through which muscarinic agonists can exert their effects. mdpi.com

Pharmacological Characterization in Isolated Tissue Preparations

Isolated tissue preparations are widely used to pharmacologically characterize the effects of compounds and determine their potency and efficacy at specific receptor subtypes in a more controlled environment than in vivo studies. acs.orgnih.gov These preparations allow for the study of direct tissue responses to muscarinic agonists like this compound.

Studies using isolated tissue preparations from various species, such as guinea pig and rabbit, have been instrumental in characterizing the pharmacological profiles of muscarinic receptor subtypes. acs.orgresearchgate.netcapes.gov.br These studies often involve assessing the contractile or relaxant responses of smooth muscle tissues (e.g., ileum, bladder, vas deferens) or the effects on heart rate and force in atrial preparations. nih.govresearchgate.netcapes.gov.br

While many studies in isolated tissues focus on muscarine or other muscarinic agonists and antagonists to differentiate receptor subtypes, the principle applies to the characterization of this compound's activity. For example, studies on mouse isolated urinary bladder smooth muscle have shown that muscarinic agonists induce concentration-dependent contractions, primarily mediated by M3 muscarinic receptors. nih.gov Pharmacological characterization using a range of selective antagonists in such preparations helps to determine the specific mAChR subtypes with which a compound interacts and its functional effects on those receptors. nih.govcapes.gov.br The affinity and relative efficacy of this compound at different mAChR subtypes can be determined through these in vitro tissue bath studies. researchgate.netcapes.gov.br

Advanced Research Directions and Open Questions in Muscarone Biology

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

The complete biosynthetic pathway for muscarone (B76360) in fungi remains an active area of research. Understanding the enzymatic steps and genetic regulation involved in its production is crucial for several reasons, including potential biotechnological applications and a deeper understanding of fungal metabolism. While the biosynthesis of related compounds like muscarine (B1676868) has been studied to some extent, the specific pathway leading to this compound requires further detailed elucidation. Research into fungal secondary metabolites often involves identifying gene clusters responsible for their synthesis. tandfonline.com Regulatory mechanisms controlling the expression of these genes and the activity of the enzymes involved are also key open questions. Investigating these mechanisms could reveal how environmental factors or developmental stages of the fungus influence this compound production.

Discovery and Characterization of Novel this compound-Related Metabolites

The discovery and characterization of novel metabolites structurally related to this compound is an ongoing research direction. Fungi are known producers of a wide array of secondary metabolites, and it is likely that other, as yet undiscovered, compounds with similar structural features or related biosynthetic origins exist. tandfonline.com Techniques such as advanced chromatography and mass spectrometry are instrumental in the identification and structural elucidation of these novel compounds. wikipedia.org Characterizing these metabolites involves determining their precise chemical structures and evaluating any biological activities they may possess. This research can expand our understanding of the chemical diversity produced by this compound-containing fungi and potentially uncover compounds with novel properties.

Structure-Based Design of Muscarinic Ligands

This compound's structural relationship to muscarine, a known agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), makes it relevant to the structure-based design of ligands targeting these receptors. wikipedia.org While muscarine itself is a direct-acting cholinomimetic that activates muscarinic receptors, understanding how the structural differences in this compound affect its interaction with mAChRs is a subject of interest. wikipedia.orgacslab.com The availability of crystal structures for various mAChR subtypes has significantly advanced structure-based ligand design. nih.govmdpi.combiorxiv.org Research in this area involves using computational modeling and experimental techniques to design and synthesize novel compounds that can selectively interact with specific mAChR subtypes. nih.govmdpi.com Investigating this compound and its derivatives could potentially lead to the development of new pharmacological tools or therapeutic agents targeting muscarinic receptors, although this is a broader field encompassing many different chemical scaffolds. mdpi.comnih.gov

Role of this compound in Fungal Chemical Ecology and Inter-species Interactions

The ecological role of this compound in the life cycle of fungi and its interactions with other organisms is a significant area of investigation. Fungi utilize secondary metabolites for various ecological purposes, including defense against predators or competitors, communication, and mediating symbiotic relationships. rsc.orgfrontiersin.org Muscarine, found in certain Inocybe and Clitocybe species, is known for its toxicity and its role in deterring consumption by animals. wikipedia.orgplos.orgnih.gov Research aims to determine if this compound plays a similar or different role in fungal chemical ecology. This involves studying its presence and concentration in different fungal species and under various environmental conditions, as well as conducting bioassays to assess its effects on insects, bacteria, plants, or other fungi. wikipedia.orguea.ac.ukfrontiersin.org Understanding the ecological function of this compound can provide insights into the evolutionary pressures that led to its production and the complex chemical interactions within fungal communities and their environments. plos.org

Q & A

Q. What experimental models are commonly used to study muscarone’s interaction with acetylcholine receptors, and how do they validate receptor specificity?

this compound’s receptor binding is primarily studied using lyophilized particulate fractions from Torpedo electroplax, which exhibit high-affinity binding (K = 7 × 10⁻⁷ M) to this compound . Equilibrium dialysis and centrifugal assays are key methodologies to isolate receptor-bound this compound, distinguishing it from acetylcholinesterase activity . For example, O’Brien et al. (1969) demonstrated that this compound-binding material in electroplax is insensitive to non-cholinergic agents, confirming its specificity to acetylcholine receptors . Researchers should validate receptor activity by testing inhibition with curare or nicotine, which compete for binding sites .

Q. How can historical pharmacological studies inform modern research on this compound’s structure-activity relationships?

Early work by Waser (1961) established foundational insights into this compound’s stereochemistry and its analogs, comparing their potency to muscarine . For instance, this compound’s quaternary ammonium group and cyclic ether structure were identified as critical for receptor activation. Modern studies should cross-reference these findings with contemporary structural analyses (e.g., X-ray crystallography) to reconcile historical data with current receptor interaction models .

Q. What enzymatic treatments help characterize the molecular nature of this compound-binding proteins?

Enzymatic digestion assays using trypsin, chymotrypsin, and phospholipase C can degrade this compound-binding proteins in electroplax, suggesting a phospholipoprotein composition . Researchers should apply these treatments post-binding to assess residual activity, confirming the protein-lipid dependency of receptor interactions.

Advanced Research Questions

Q. How do contradictory eudismic ratios in this compound enantiomer studies arise, and what methodological refinements address this?

De Amici et al. (1992) reported eudismic ratios of 280–440 for this compound enantiomers in functional assays, conflicting with earlier literature (ratios of 2.4–10.1) . These discrepancies may stem from differences in enantiomeric purity (≥98% in newer studies vs. lower historical purity) or tissue-specific receptor subtypes (e.g., M1 vs. M3). To resolve this, researchers should:

  • Use chiral synthesis methods (e.g., starting with R/S-lactic esters) to ensure enantiomeric excess .
  • Compare binding affinities across tissues (cerebral cortex, heart, salivary glands) to account for subtype variability .

Q. What computational and experimental approaches resolve contradictions between this compound’s crystallographic structure and pharmacological activity?

Carroll et al. (1992) found that this compound’s side-chain conformation in crystalline iodide salt (antiperiplanar) conflicts with its bioactive gauche arrangement observed in picrate salts and molecular mechanics simulations . To address this:

  • Combine X-ray analysis with nuclear magnetic resonance (NMR) to study solution-phase conformations.
  • Apply molecular dynamics (e.g., MM2(85) program) to predict dominant conformers under physiological conditions .

Q. How can researchers design assays to differentiate this compound’s binding kinetics from acetylcholinesterase activity?

Key steps include:

  • Pre-treating electroplax fractions with acetylcholinesterase inhibitors (e.g., physostigmine) to isolate receptor-specific binding .
  • Using radiolabeled this compound in equilibrium dialysis to quantify dissociation constants (Kd) and compare with acetylcholine’s Kd (1.1 × 10⁻⁶ M) .
  • Validate results with competitive binding assays using muscarinic antagonists like atropine .

Methodological Recommendations

  • For Structural Studies :
    Use hybrid approaches (X-ray, NMR, computational modeling) to account for crystallographic artifacts and predict bioactive conformers .

  • For Enantiomer Synthesis :
    Employ chiral starting materials (e.g., R/S-lactic esters) and verify enantiomeric purity via polarimetry or chiral chromatography .

  • For Receptor Binding Assays :
    Prioritize tissue-specific models (e.g., M3 receptors in salivary glands) and validate findings with functional assays (e.g., smooth muscle contraction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.